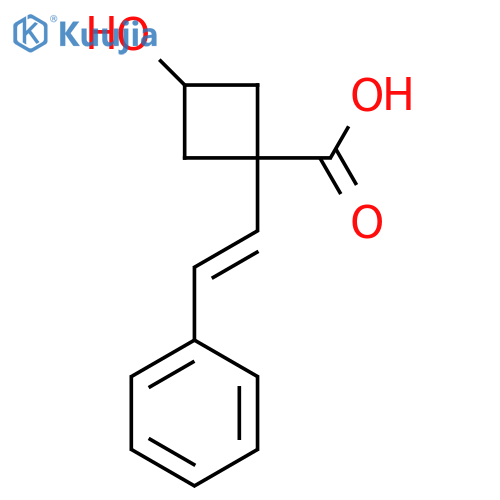Cas no 2229649-98-1 (3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid)

2229649-98-1 structure
商品名:3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid
- 2229649-98-1
- EN300-1860587
-
- インチ: 1S/C13H14O3/c14-11-8-13(9-11,12(15)16)7-6-10-4-2-1-3-5-10/h1-7,11,14H,8-9H2,(H,15,16)/b7-6+
- InChIKey: WUDSGPKRJRLNRL-VOTSOKGWSA-N
- ほほえんだ: OC1CC(C(=O)O)(/C=C/C2C=CC=CC=2)C1
計算された属性
- せいみつぶんしりょう: 218.094294304g/mol
- どういたいしつりょう: 218.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 57.5Ų
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860587-10g |
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid |
2229649-98-1 | 10g |
$4852.0 | 2023-09-18 | ||
| Enamine | EN300-1860587-1g |
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid |
2229649-98-1 | 1g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1860587-5g |
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid |
2229649-98-1 | 5g |
$3273.0 | 2023-09-18 | ||
| Enamine | EN300-1860587-0.1g |
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid |
2229649-98-1 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1860587-0.5g |
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid |
2229649-98-1 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1860587-1.0g |
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid |
2229649-98-1 | 1g |
$1129.0 | 2023-05-23 | ||
| Enamine | EN300-1860587-5.0g |
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid |
2229649-98-1 | 5g |
$3273.0 | 2023-05-23 | ||
| Enamine | EN300-1860587-10.0g |
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid |
2229649-98-1 | 10g |
$4852.0 | 2023-05-23 | ||
| Enamine | EN300-1860587-0.05g |
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid |
2229649-98-1 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1860587-0.25g |
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid |
2229649-98-1 | 0.25g |
$1038.0 | 2023-09-18 |
3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
2229649-98-1 (3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid) 関連製品
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
